9,10,11-Trioxabicyclo[6.2.1]undec-1-ene
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Overview
Description
9,10,11-Trioxabicyclo[6.2.1]undec-1-ene: is a bicyclic organic compound characterized by the presence of three oxygen atoms within its bicyclic structure. This compound is notable for its unique structural features, which make it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include oxidative stress response and signal transduction.
Comparison with Similar Compounds
- Bicyclo[6.2.1]undec-9-ene-2,6-dione
- 11-Oxabicyclo[6.2.1]undec-3-ene
Comparison: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is unique due to the presence of three oxygen atoms within its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The additional oxygen atoms can enhance the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications.
Properties
CAS No. |
63428-27-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
9,10,11-trioxabicyclo[6.2.1]undec-1-ene |
InChI |
InChI=1S/C8H12O3/c1-2-4-6-8-9-7(5-3-1)10-11-8/h5,8H,1-4,6H2 |
InChI Key |
OABUDIYVGDYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C2OC(CC1)OO2 |
Origin of Product |
United States |
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